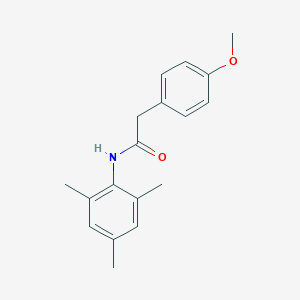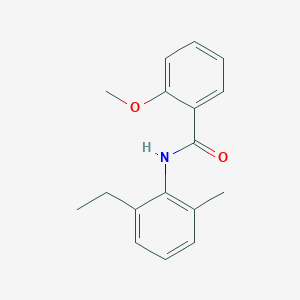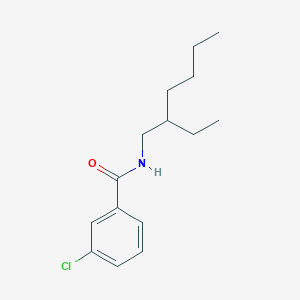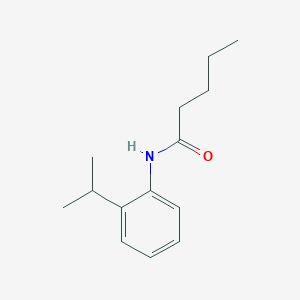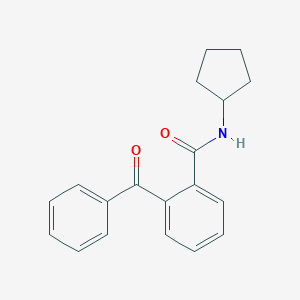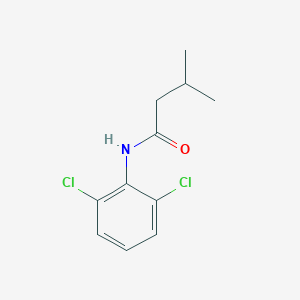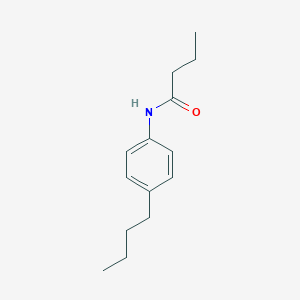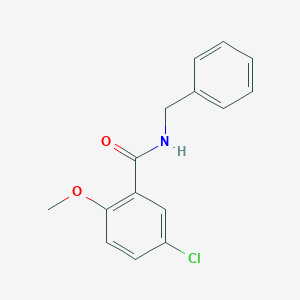
4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide, also known as BCF-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCF-3 is a small molecule that has been synthesized through various methods and has been shown to have promising effects on several biological pathways and systems.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide is not fully understood, but it has been shown to interact with several biological pathways and systems. 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to inhibit the activity of enzymes involved in cancer cell growth and metabolism, leading to cell death. Additionally, 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to reduce inflammation and oxidative stress, which are key factors in neurodegenerative diseases.
Biochemical and Physiological Effects
4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to have several biochemical and physiological effects on the body. In cancer cells, 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the activity of enzymes involved in cancer cell growth and metabolism. In neurodegenerative diseases, 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to reduce oxidative stress and inflammation, which are key factors in the progression of these diseases. Additionally, 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to have potential therapeutic effects on metabolic disorders such as obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide in lab experiments is its small molecular size, which allows for easy penetration of cell membranes and access to intracellular targets. Additionally, 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to have low toxicity in vitro and in vivo, making it a potentially safe therapeutic agent. However, one limitation of using 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide. One area of interest is the development of 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide and its potential therapeutic applications in various fields of research. Finally, clinical trials are needed to determine the safety and efficacy of 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide in humans.
Métodos De Síntesis
4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide can be synthesized through various methods, including a one-pot synthesis method using tert-butylamine, 3-chloro-4-fluoroaniline, and benzoyl chloride. This method involves the reaction of these three compounds in the presence of a base and a catalyst to produce 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide in high yields.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been studied for its potential therapeutic applications in various fields of research. In cancer research, 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide has been studied for its potential use in treating metabolic disorders such as obesity and diabetes.
Propiedades
Fórmula molecular |
C17H17ClFNO |
|---|---|
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide |
InChI |
InChI=1S/C17H17ClFNO/c1-17(2,3)12-6-4-11(5-7-12)16(21)20-13-8-9-15(19)14(18)10-13/h4-10H,1-3H3,(H,20,21) |
Clave InChI |
MWXIYJAFHFHGHW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



